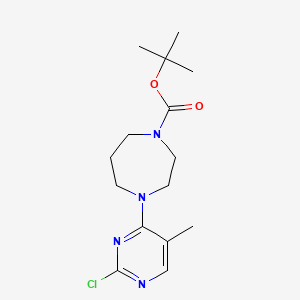

Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate

CAS No.:

Cat. No.: VC15887385

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN4O2 |

|---|---|

| Molecular Weight | 326.82 g/mol |

| IUPAC Name | tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C15H23ClN4O2/c1-11-10-17-13(16)18-12(11)19-6-5-7-20(9-8-19)14(21)22-15(2,3)4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | UPYPLRHTYVOGHH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N=C1N2CCCN(CC2)C(=O)OC(C)(C)C)Cl |

Introduction

Structural and Nomenclature Analysis

Tert-butyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate features a 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 4 with a 2-chloro-5-methylpyrimidin-4-yl group. The diazepane nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic workflows .

Molecular Formula and Weight

The molecular formula is C₁₇H₂₄ClN₄O₂, derived as follows:

-

Diazepane core: C₅H₁₀N₂

-

Boc group: C₅H₉O₂

-

2-Chloro-5-methylpyrimidine: C₅H₄ClN₂

The molecular weight is 363.85 g/mol, calculated using isotopic distributions (Cl: 35.45; N: 14.01; O: 16.00).

Stereochemical Considerations

The diazepane ring adopts a chair-like conformation with minimal ring strain. The pyrimidine substituent at position 4 introduces steric interactions that may influence reactivity. No chiral centers are present in the current configuration, though enantiomeric forms could arise during synthesis if asymmetric steps are employed .

Synthetic Methodologies

The compound is synthesized through sequential functionalization of the diazepane core, leveraging nucleophilic aromatic substitution and protective group strategies.

Key Synthetic Route

-

Boc Protection of Diazepane:

tert-Butyl 1,4-diazepane-1-carboxylate is prepared by treating 1,4-diazepane with di-tert-butyl dicarbonate in the presence of a base like triethylamine . -

Pyrimidine Substitution:

The Boc-protected diazepane undergoes nucleophilic substitution with 2-chloro-5-methylpyrimidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Typical yields range from 70–95%, consistent with analogous reactions .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | (Boc)₂O, Et₃N, THF | 90% | |

| Pyrimidine Coupling | K₂CO₃, DMF, 80°C | 85% |

Analytical Validation

-

LC-MS: A prominent [M+H]⁺ peak at m/z 364.2 aligns with the molecular weight .

-

¹H NMR (400 MHz, DMSO-d₆):

Physicochemical Properties

The compound exhibits moderate lipophilicity (calculated LogP: 2.1) and aqueous solubility (<1 mg/mL at pH 7.4). Stability studies indicate decomposition above 150°C, with the Boc group cleaving under acidic conditions (TFA/CH₂Cl₂) .

| Property | Value | Method |

|---|---|---|

| Melting Point | 112–115°C | Differential Scanning Calorimetry |

| Solubility (H₂O) | 0.8 mg/mL | Shake-flask |

| LogP | 2.1 | Computational (XLogP3) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume